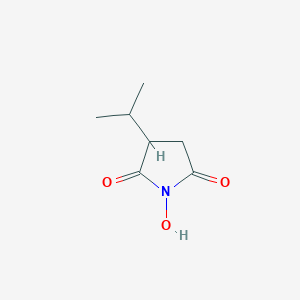
1-Hydroxy-3-propan-2-ylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-N-hydroxysuccinimide is an organic compound that belongs to the class of N-hydroxysuccinimide derivatives These compounds are known for their utility in various biochemical applications, particularly in the formation of active esters used in peptide synthesis and bioconjugation techniques
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-N-hydroxysuccinimide typically involves the reaction of succinic anhydride with isopropylamine, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 3-isopropyl-N-hydroxysuccinimide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-isopropyl-N-hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted succinimide compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-isopropyl-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-N-hydroxysuccinimide involves its ability to form stable active esters with carboxylic acids. These active esters can then react with amines to form amides, which are essential in peptide synthesis and bioconjugation. The molecular targets include carboxyl and amine groups on proteins and other biomolecules, facilitating their modification and labeling.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxysuccinimide: A widely used reagent in peptide synthesis and bioconjugation.
N-hydroxysulfosuccinimide: A water-soluble analog of N-hydroxysuccinimide, often used in aqueous reactions.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis and catalysis.
Uniqueness
3-isopropyl-N-hydroxysuccinimide is unique due to the presence of the isopropyl group, which can influence its reactivity and solubility. This structural variation can lead to different reaction pathways and applications compared to its analogs.
Propiedades
Número CAS |
121757-21-9 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
1-hydroxy-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(9)8(11)7(5)10/h4-5,11H,3H2,1-2H3 |
Clave InChI |
WIGWKTBHGPGHKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)N(C1=O)O |
SMILES canónico |
CC(C)C1CC(=O)N(C1=O)O |
Sinónimos |
2,5-Pyrrolidinedione,1-hydroxy-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















